(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid
Overview
Description
(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid is a synthetic organic compound that features a combination of protective groups and functional groups. The compound includes a carbobenzyloxy (Cbz) protected amino group, a tert-butoxycarbonyl (Boc) protected piperidine ring, and a propanoic acid moiety. These protective groups are commonly used in organic synthesis to protect reactive sites during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the carbobenzyloxy (Cbz) group.
Formation of the Piperidine Ring: The piperidine ring is introduced and protected with the tert-butoxycarbonyl (Boc) group.
Coupling Reaction: The protected amino acid is coupled with the protected piperidine derivative under specific reaction conditions, often using coupling reagents like EDCI or DCC.
Deprotection: The final step involves the removal of the protective groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and process optimization techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups or reduce the protective groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Coupling Reagents: EDCI, DCC, and HATU are commonly used for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues and active sites of proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)butanoic acid: Similar structure with a butanoic acid moiety.
(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)acetic acid: Similar structure with an acetic acid moiety.
(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)valeric acid: Similar structure with a valeric acid moiety.
Uniqueness
(S)-2-(Cbz-amino)-3-(1-boc-piperidin-4-YL)propanoic acid is unique due to its specific combination of protective groups and functional groups, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-15(10-12-23)13-17(18(24)25)22-19(26)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATSSEPWSKAQRB-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114599 | |
Record name | (αS)-1-[(1,1-Dimethylethoxy)carbonyl]-α-[[(phenylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401114599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820583-71-8 | |
Record name | (αS)-1-[(1,1-Dimethylethoxy)carbonyl]-α-[[(phenylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820583-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-1-[(1,1-Dimethylethoxy)carbonyl]-α-[[(phenylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401114599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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